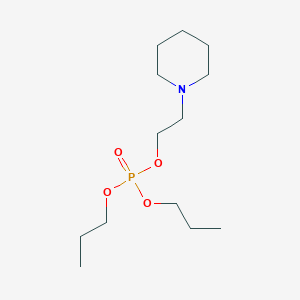

2-Piperidin-1-ylethyl dipropyl phosphate

Description

Properties

CAS No. |

17875-14-8 |

|---|---|

Molecular Formula |

C13H28NO4P |

Molecular Weight |

293.34 g/mol |

IUPAC Name |

2-piperidin-1-ylethyl dipropyl phosphate |

InChI |

InChI=1S/C13H28NO4P/c1-3-11-16-19(15,17-12-4-2)18-13-10-14-8-6-5-7-9-14/h3-13H2,1-2H3 |

InChI Key |

FAPNRBQIKHKRJG-UHFFFAOYSA-N |

SMILES |

CCCOP(=O)(OCCC)OCCN1CCCCC1 |

Canonical SMILES |

CCCOP(=O)(OCCC)OCCN1CCCCC1 |

Other CAS No. |

17875-14-8 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Features of 2-Piperidin-1-ylethyl Dipropyl Phosphate and Analogs

Key Observations :

- The 4-nitrophenyl group in (4-nitrophenyl) dipropyl phosphate adds electron-withdrawing effects, increasing reactivity in hydrolysis or nucleophilic substitution compared to alkyl-substituted analogs .

- Tripropyl phosphate lacks aromatic or heterocyclic substituents, making it more hydrophobic and suitable as a non-reactive solvent or lubricant additive .

Functional and Application Comparison

Key Observations :

- Bioactivity : The nitro group in (4-nitrophenyl) dipropyl phosphate confers potent acetylcholinesterase inhibition, a trait leveraged in pesticides . The piperidine group in the target compound may similarly enable CNS-targeting applications, though evidence is speculative.

- Industrial Use : Dipropyl phosphate and tripropyl phosphate are prevalent in lubricants and functional fluids, where their thermal stability and anti-wear properties are critical .

Stability and Degradation Pathways

Evidence from engine oil studies indicates that dipropyl phosphate forms via degradation of zinc dialkyldithiophosphates (ZDDPs), with faster degradation observed in petrol engines than diesel . While this compound’s stability is unstudied, its piperidinylethyl group may alter hydrolysis kinetics compared to simpler alkyl or aryl substituents. For example, the tertiary amine could act as a base, accelerating acid-catalyzed degradation or chelating metal ions that promote oxidation.

Preparation Methods

Direct Phosphorylation with Dipropyl Chlorophosphate

Piperidinylethanol reacts with dipropyl chlorophosphate in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The reaction typically proceeds in dichloromethane (DCM) at 0°C to room temperature.

Example protocol :

Coupling Agent-Mediated Phosphorylation

Alternative methods employ coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or propylphosphonic anhydride (T3P). This approach is advantageous for moisture-sensitive reactions.

Optimized conditions :

-

Reagents : Piperidinylethanol, dipropyl phosphate, T3P (50% in ethyl acetate)

-

Solvent : Acetonitrile

-

Temperature : 25°C

Optimization of Reaction Conditions

| Solvent | Catalyst | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| DCM | TEA | 25°C | 24 | 68 |

| Acetonitrile | T3P | 25°C | 12 | 82 |

| Ethanol/Water | TMDP | Reflux | 2 | 91* |

*Reported for analogous triazolo[1,5-a]pyrimidine synthesis.

Temperature and Stoichiometry

Lower temperatures (0–5°C) minimize side reactions during chlorophosphate addition, while a 1.2:1 molar ratio of dipropyl chlorophosphate to piperidinylethanol ensures complete conversion.

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structure and purity:

-

¹H NMR : δ 1.20–1.40 (m, 12H, propyl CH3), 2.40–2.60 (m, 4H, piperidine CH2), 3.50–3.70 (m, 2H, PO-O-CH2).

Comparative Analysis of Methods

Table 2 : Advantages and limitations of synthetic approaches

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Direct phosphorylation | Simple setup, low cost | Moisture sensitivity | 65–78 |

| T3P-mediated | High yield, mild conditions | Requires anhydrous conditions | 82 |

| TMDP-catalyzed | Solvent-catalyst synergy | Not yet validated for target | 91* |

Q & A

Basic Research Questions

Q. How can researchers determine the purity and impurity profile of 2-piperidin-1-ylethyl dipropyl phosphate using HPLC?

- Methodological Answer : Employ reverse-phase HPLC with a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and methanol (65:35 ratio) as the mobile phase. Adjust system suitability parameters (e.g., retention time, peak symmetry) to ensure resolution of impurities like phosphonic acid derivatives. Quantify impurities against reference standards such as [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid) .

Q. What experimental design principles should be applied for preliminary synthesis optimization of this compound?

- Methodological Answer : Use factorial design (e.g., Taguchi or Box-Behnken) to test variables like reaction time, temperature, and molar ratios. Statistical methods minimize the number of experiments while quantifying interactions between variables. For example, a 2³ factorial design can identify critical factors influencing yield or purity .

Q. How can batch-to-batch variability in physicochemical properties (e.g., solubility) be minimized during synthesis?

- Methodological Answer : Standardize purification protocols (e.g., column chromatography gradients) and implement rigorous quality control (QC) measures. Request additional QC analyses (e.g., peptide content, TFA removal) if batch consistency is critical for bioassays. Variations in salt or solvent residues often drive solubility discrepancies .

Advanced Research Questions

Q. How can computational methods accelerate the design of reactions involving this compound?

- Methodological Answer : Combine quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning to predict reaction pathways. Tools like the ICReDD framework integrate computational and experimental data to optimize conditions (e.g., solvent selection, catalyst loading) and reduce trial-and-error experimentation .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., solvent choice, impurity profiles). For example, residual dipropyl phosphate derivatives may act as competitive inhibitors in enzyme assays. Validate findings using orthogonal assays (e.g., SPR, ITC) and standardize buffer systems to control ionic strength and pH effects .

Q. How can membrane separation technologies improve the purification of phosphorylated derivatives?

- Methodological Answer : Optimize nanofiltration or reverse osmosis membranes to separate this compound from smaller byproducts (e.g., unreacted piperidine). Parameters like molecular weight cut-off (MWCO) and transmembrane pressure must be calibrated to balance yield and purity .

Q. What in silico models predict the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Use molecular dynamics simulations to assess hydrolytic degradation pathways. For instance, phosphate ester bonds are susceptible to acidic hydrolysis; simulations can guide the selection of stabilizing excipients (e.g., cyclodextrins) for long-term storage studies .

Data Analysis and Interpretation

Q. How should researchers statistically validate analytical method precision for this compound?

- Methodological Answer : Perform repeatability (intra-day) and intermediate precision (inter-day) tests with ≥6 replicates. Calculate %RSD for retention time, peak area, and impurity quantification. Acceptability criteria (e.g., ≤2% RSD for retention time) should align with ICH Q2(R1) guidelines .

Q. What mechanistic insights can be gained from kinetic studies of its hydrolysis?

- Methodological Answer : Conduct pseudo-first-order kinetics under varying pH (1–12) and temperatures (25–60°C). Plot ln(concentration) vs. time to derive rate constants (k) and calculate activation energy (Ea) via the Arrhenius equation. Compare degradation products (e.g., dipropyl phosphate) using LC-MS to confirm reaction pathways .

Tables for Key Parameters

| Parameter | Recommended Method | Reference |

|---|---|---|

| Purity Analysis | HPLC with sodium 1-octanesulfonate buffer | |

| Impurity Identification | LC-MS vs. EP reference standards | |

| Reaction Optimization | Box-Behnken factorial design | |

| Computational Reaction Design | ICReDD framework (DFT + machine learning) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.